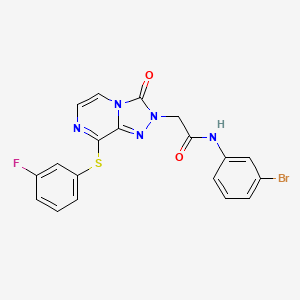
N~3~-(4-fluorobenzyl)-3-methyl-N~1~-(3,4,5-trimethoxyphenyl)piperidine-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(4-fluorobenzyl)-3-methyl-N~1~-(3,4,5-trimethoxyphenyl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C19H13BrFN5O2S and its molecular weight is 474.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in D2-like Receptors Understanding
The study by Sikazwe et al. (2009) reviews the synthesis and evaluation of ligands for D2-like receptors, emphasizing the significance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity. This research sheds light on the pharmacophoric groups, including 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrating their contributions to the selectivity and potency of synthesized agents at D2-like receptors (Sikazwe et al., 2009).
Synthesis Methodologies
The paper by Qiu et al. (2009) presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals. This research indicates a broader interest in developing efficient synthesis routes for compounds with specific functional groups, which could potentially include the synthesis of complex molecules like N3-(4-fluorobenzyl)-3-methyl-N1-(3,4,5-trimethoxyphenyl)piperidine-1,3-dicarboxamide (Qiu et al., 2009).
Relevance in Medicinal Chemistry
The work of Philip et al. (2020) discusses the applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, providing insights into the stereoselective synthesis of amines and derivatives. This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, indicating the importance of piperidine derivatives in developing therapeutic compounds (Philip et al., 2020).
Therapeutic Potential
Peixoto et al. (2021) review the potential of Piper spp. as a source of new compounds for the treatment of leishmaniasis. This highlights the significance of natural products and phytotherapy in developing new treatments, where the structure of N3-(4-fluorobenzyl)-3-methyl-N1-(3,4,5-trimethoxyphenyl)piperidine-1,3-dicarboxamide could serve as a lead or model for synthesizing new compounds with specific bioactivities (Peixoto et al., 2021).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-3-1-5-14(9-12)23-16(27)11-26-19(28)25-8-7-22-18(17(25)24-26)29-15-6-2-4-13(21)10-15/h1-10H,11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFIOMUJTAEEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

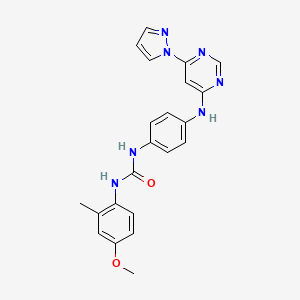
![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)
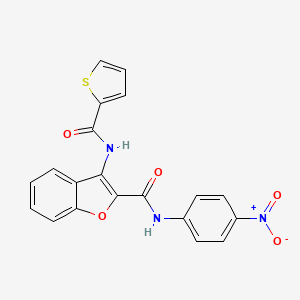
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)
![N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2476534.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)
![2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2476536.png)
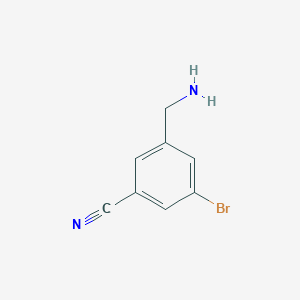
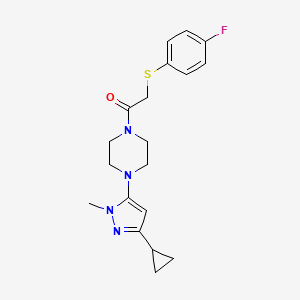
![3-(4-Methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2476539.png)